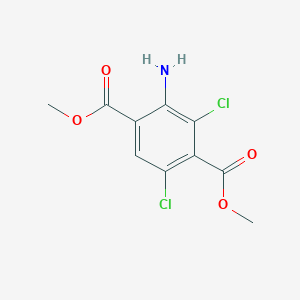

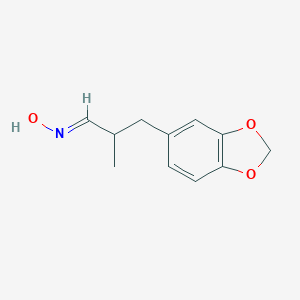

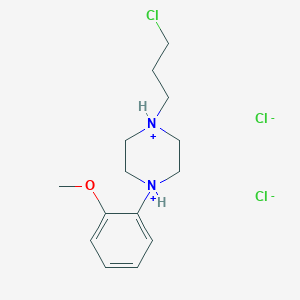

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

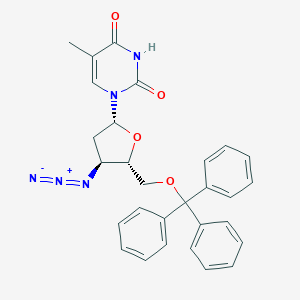

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique properties and potential therapeutic applications.

Wirkmechanismus

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride acts as a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to increase the activity of serotonin neurons in the brain, leading to an increase in serotonin release. This, in turn, produces anxiolytic and antidepressant effects.

Biochemische Und Physiologische Effekte

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been shown to increase the levels of cAMP, a second messenger that is involved in the regulation of various cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is also relatively stable and easy to handle in the lab. However, one limitation of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.

Zukünftige Richtungen

There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride. One area of interest is the development of new drugs based on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride that could be used in the treatment of neurological disorders. Another potential future direction is the study of the effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride on other neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, as well as its potential toxicity.

Synthesemethoden

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride can be synthesized by reacting 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride as a dihydrochloride salt, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been studied for its potential use as a tool in neuroscience research, particularly in the study of serotonin receptors and their role in the brain.

Eigenschaften

IUPAC Name |

1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEUKQRNKBUFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride | |

CAS RN |

21279-77-6 |

Source

|

| Record name | 21279-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.